5-Bromo-2,3,4,4a-tetrahydro-1,8-naphthyridine
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Overview
Description
5-Bromo-2,3,4,4a-tetrahydro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a bromine atom at the 5th position and a partially hydrogenated naphthyridine ring system. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3,4,4a-tetrahydro-1,8-naphthyridine can be achieved through various synthetic routes. One common method involves the bromination of 2,3,4,4a-tetrahydro-1,8-naphthyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3,4,4a-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine oxides or reduction to yield fully hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted naphthyridines can be formed.
Oxidation Products: Naphthyridine oxides and related derivatives.
Reduction Products: Fully hydrogenated naphthyridines.
Scientific Research Applications
5-Bromo-2,3,4,4a-tetrahydro-1,8-naphthyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including antibacterial and anticancer agents.
Materials Science: The compound is used in the development of light-emitting diodes (LEDs), dye-sensitized solar cells, and molecular sensors.
Chemical Biology: It acts as a ligand in coordination chemistry and is involved in the study of host-guest systems.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3,4,4a-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine
- 6-Bromo-3,4-dihydro-1H-1,8-naphthyridin-2-one
- 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
Uniqueness
5-Bromo-2,3,4,4a-tetrahydro-1,8-naphthyridine is unique due to its specific substitution pattern and partially hydrogenated ring system, which confer distinct chemical reactivity and biological activity compared to other naphthyridine derivatives .
Properties
Molecular Formula |
C8H9BrN2 |
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Molecular Weight |
213.07 g/mol |
IUPAC Name |
5-bromo-2,3,4,4a-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C8H9BrN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h3,5-6H,1-2,4H2 |
InChI Key |
ZWFYHHUKTOCIRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=CC=NC2=NC1)Br |
Origin of Product |
United States |
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